
2-(3-cyanophenyl)acetic Acid
Overview
Description
2-(3-cyanophenyl)acetic Acid is an organic compound with the molecular formula C9H7NO2. It is characterized by the presence of a cyano group (-CN) attached to the third position of the phenyl ring, which is further connected to an acetic acid moiety. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(3-cyanophenyl)acetic Acid can be synthesized through several methods. One common approach involves the reaction of 3-cyanobenzyl chloride with sodium cyanide in the presence of a suitable solvent, followed by hydrolysis to yield the desired product. Another method includes the use of 3-cyanobenzaldehyde, which undergoes a Grignard reaction with methylmagnesium bromide, followed by oxidation to form 3-cyanophenylacetic acid .
Industrial Production Methods: In industrial settings, the production of 3-cyanophenylacetic acid often involves the catalytic hydrogenation of 3-cyanobenzyl cyanide, followed by hydrolysis. This method is preferred due to its efficiency and scalability.
Chemical Reactions Analysis
Esterification and Amidation
The carboxylic acid group undergoes typical nucleophilic acyl substitution reactions:
a. Acetic Anhydride Reaction
Reaction with acetic anhydride forms an acetamide intermediate, a critical step in synthetic pathways for pharmaceuticals and agrochemicals:
Conditions: Catalyzed by acid/base, reflux in anhydrous solvents.
b. Esterification
Ethyl ester derivatives are synthesized via reaction with ethanol in acidic conditions (e.g., HSO) :
Hydrolysis and Decarboxylation
a. Base-Mediated Hydrolysis
The cyano group hydrolyzes to a carboxylic acid under alkaline conditions:
Conditions: Aqueous NaOH, 80–100°C.
b. Thermal Decarboxylation
Heating above 200°C induces decarboxylation, yielding 3-cyanotoluene:
Reduction Reactions
a. Cyano Group Reduction
The nitrile group is reduced to an amine using LiAlH:
Yield: ~70–80% (isolated as hydrochloride salt).
b. Catalytic Hydrogenation
Palladium-catalyzed hydrogenation reduces both the cyano and carboxylic acid groups :
Halogenation and Functionalization
a. Bromination
Electrophilic bromination at the phenyl ring occurs under FeBr catalysis :
Conditions: CHCl, 0–25°C.
b. Chlorination
Thionyl chloride converts the carboxylic acid to an acyl chloride for further derivatization :
Yield: >90% (used in situ for amide synthesis) .
Cyclocondensation Reactions
a. Formation of Isoindole Derivatives
Reacts with aldehydes and iminodiacetates under acid catalysis to form benzoisoindole-4,9-diones :
Yield: 65% (optimized conditions: toluene, 100°C, 4Å MS) .
Mechanistic Insights
Scientific Research Applications
Pharmaceutical Development
2-(3-Cyanophenyl)acetic acid is primarily utilized as an intermediate in the synthesis of various pharmaceutical agents. Its structural properties enhance drug efficacy, particularly for neurological disorders. For instance, it has been explored in the development of tacrine analogs aimed at inhibiting acetylcholinesterase (AChE), which is crucial for treating Alzheimer's disease. These analogs demonstrated significant activity and selectivity towards AChE, showcasing the potential of this compound in neuropharmacology .
Biochemical Research
In biochemical studies, this compound plays a vital role in investigating receptor interactions and cellular signaling pathways. Research has highlighted its utility in elucidating mechanisms underlying various diseases, particularly those involving neurotransmitter systems. The compound's ability to interact with specific receptors enables researchers to explore therapeutic targets more effectively .
Drug Formulation
The unique chemical structure of this compound contributes to improved solubility and stability in drug formulations. This characteristic is essential for enhancing bioavailability and patient compliance. Its application in formulating drugs ensures that active compounds remain effective throughout their shelf life and during administration .
Analytical Chemistry
In analytical chemistry, this compound aids in developing methods for detecting and quantifying related substances. It plays a significant role in quality control processes within pharmaceutical manufacturing, ensuring compliance with regulatory standards. The ability to accurately measure concentrations of active ingredients is critical for maintaining product integrity .
Case Studies
- Tacrine Analog Development : A study synthesized new tacrine derivatives using this compound as a precursor. The resulting compounds exhibited high selectivity for AChE inhibition, demonstrating potential as therapeutic agents for Alzheimer's disease .
- Biochemical Pathway Analysis : Research utilizing this compound investigated its effects on signaling pathways related to neurotransmitter release, providing insights into potential treatments for neurodegenerative disorders .
- Drug Stability Studies : Investigations into the stability of drug formulations containing this compound revealed enhanced shelf life and efficacy compared to formulations without this compound .
Mechanism of Action
The mechanism of action of 3-cyanophenylacetic acid involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis. In cancer research, the compound is believed to induce apoptosis in cancer cells by modulating various signaling pathways, including the inhibition of cell survival pathways and induction of oxidative stress .
Comparison with Similar Compounds
- 4-Cyanophenylacetic acid
- 2-Cyanophenylacetic acid
- 3-Aminophenylacetic acid
- 3-Iodophenylacetic acid
Comparison: 2-(3-cyanophenyl)acetic Acid is unique due to the position of the cyano group on the phenyl ring, which influences its reactivity and applications. For example, 4-cyanophenylacetic acid, with the cyano group at the fourth position, exhibits different chemical properties and reactivity patterns. Similarly, 3-aminophenylacetic acid, where the cyano group is replaced by an amino group, shows distinct biological activities .
Biological Activity
2-(3-cyanophenyl)acetic acid, a compound featuring a cyano group attached to a phenyl ring, has garnered attention in pharmacological research due to its diverse biological activities. This article delves into its antibacterial, antifungal, anti-inflammatory, and potential anticancer properties, supported by various studies and data.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antibacterial Activity
Studies have demonstrated that this compound exhibits significant antibacterial properties. In a comparative analysis of various compounds, it was found to be effective against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potency:
Bacterial Strain | MIC (mg/mL) |
---|---|
E. coli | 0.0195 |
Bacillus mycoides | 0.0048 |
Staphylococcus aureus | 0.0048 |
These results suggest that this compound is particularly effective against E. coli and B. mycoides, showcasing its potential as an antibacterial agent .
Antifungal Activity
In addition to its antibacterial effects, this compound has also shown antifungal activity. It was tested against various fungal strains with the following MIC values:
Fungal Strain | MIC (mg/mL) |
---|---|
C. albicans | 0.039 |
Fusarium oxysporum | 0.056 |
These findings indicate that this compound can inhibit the growth of significant fungal pathogens, further supporting its role in antimicrobial therapies .
Anti-inflammatory Properties
The compound's anti-inflammatory effects have been highlighted through its inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. In vitro studies revealed that it possesses moderate to potent inhibitory effects on COX-2, with IC50 values indicating significant potential for therapeutic applications:
Compound | IC50 (μM) |
---|---|
This compound | 0.06 - 0.09 |
This suggests that it may be beneficial in treating inflammatory conditions without the adverse effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Anticancer Potential
Emerging research indicates that this compound may also exhibit anticancer properties. Preliminary studies have shown that it can induce apoptosis in various cancer cell lines, although further research is required to elucidate the mechanisms involved. The compound's ability to modulate signaling pathways associated with cancer progression is under investigation .
Case Studies
- Antibacterial Efficacy Study : A study involving the synthesis of various derivatives of phenylacetic acids demonstrated that this compound had superior antibacterial activity compared to other derivatives tested against E. coli and S. aureus .
- Inflammation Model : In a model assessing paw edema in rats induced by carrageenan, treatment with this compound resulted in a significant reduction in paw thickness, indicating its effectiveness as an anti-inflammatory agent .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(3-cyanophenyl)acetic acid?
The synthesis typically involves esterification or nitrile-group incorporation. For example, methyl esters of related phenylacetic acids are synthesized via nucleophilic substitution or nitration, as seen in the preparation of methyl 2-(3-fluoro-4-nitrophenyl)acetate (73% yield using methyl 3-fluorophenylacetate) . Key steps include optimizing reaction time, temperature, and catalysts (e.g., HNO₃/H₂SO₄ for nitration). Purification often employs column chromatography or recrystallization.
Q. What spectroscopic methods are used to characterize this compound?
Structural confirmation relies on ¹H/¹³C NMR for functional group identification, FT-IR for nitrile (C≡N) and carboxylic acid (O–H) stretches, and X-ray crystallography for precise bond-length/angle measurements. For analogs like 2-(3-bromo-4-methoxyphenyl)acetic acid, monoclinic crystal systems (space group P2₁/c) with refined H-atom parameters (C–H = 0.95–0.99 Å) are reported .
Q. What are the known biological activities of 3-cyanophenyl derivatives?
Derivatives like taranabant (containing a 3-cyanophenyl group) exhibit therapeutic potential, such as anti-obesity activity via cannabinoid receptor modulation . Analogous compounds, like 2-(3-chlorophenyl)-2-oxoacetaldehyde, show antimicrobial and anticancer properties, suggesting structure-activity relationships (SAR) for further exploration .
Q. How is purity assessed for this compound?
HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) and melting point analysis are standard. For analogs, purity >98% is confirmed via GC-MS or elemental analysis .
Advanced Research Questions
Q. How can synthesis yields of this compound derivatives be optimized?
Conflicting yields (e.g., 73% vs. 17% for similar routes ) highlight the need to optimize:
- Catalysts : Transition metals (Pd, Cu) for cross-coupling.
- Solvents : Polar aprotic solvents (DMF, DMSO) for nitrile stability.
- Temperature : Controlled heating (60–80°C) to minimize side reactions. Statistical design of experiments (DoE) can systematically evaluate these factors.
Q. How to resolve discrepancies in crystallographic data for phenylacetic acid derivatives?
For analogs like 2-(3-bromo-4-methoxyphenyl)acetic acid, refine H-atom positions using riding models (Uiso(H) = 1.2–1.5×Ueq of parent atoms) and exclude outliers via statistical tests (e.g., Prince & Nicholson methods) . Validate with Rint < 0.05 and S > 1.0 .
Q. What computational approaches predict the reactivity of this compound?
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking (e.g., AutoDock Vina) models interactions with biological targets (e.g., enzymes), leveraging InChI keys (e.g., OEYCTWRGFOPQOG for analogs ).
Q. How to design SAR studies for 3-cyanophenyl derivatives?
- Substituent variation : Replace cyano with halogens (Cl, Br) or methoxy to assess electronic effects .
- Bioassays : Test cytotoxicity (MTT assay) and receptor binding (SPR/ITC) .
- QSAR models : Correlate logP and Hammett constants (σ) with activity.
Q. How to address stability issues during storage?
Store under inert atmosphere (N₂/Ar) at –20°C, as recommended for phenylacetic acid analogs . Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis.
Q. What strategies validate contradictory bioactivity data across studies?
Properties
IUPAC Name |
2-(3-cyanophenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c10-6-8-3-1-2-7(4-8)5-9(11)12/h1-4H,5H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXMNKGBHYVNNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30364021 | |
Record name | 3-Cyanophenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30364021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1878-71-3 | |
Record name | 3-Cyanobenzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1878-71-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Cyanophenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30364021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3-cyanophenyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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